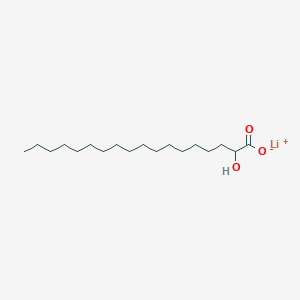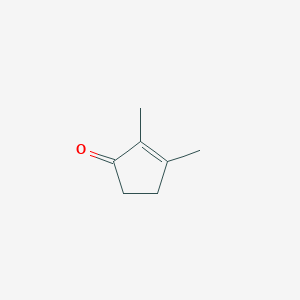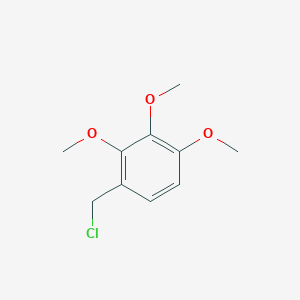
Toluene, alpha-chloro-2,3,4-trimethoxy-
概要
説明
Avarofloxacin is a novel fluoroquinolone antibacterial agent. It is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
科学的研究の応用
Avarofloxacin has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial activity against various pathogens, including resistant strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by resistant bacteria.
Industry: Used in the development of new antibacterial agents and formulations.
準備方法
Synthetic Routes and Reaction Conditions
Avarofloxacin is synthesized through a series of chemical reactions involving the introduction of fluorine atoms and other substituents to a quinolone core structure. The synthetic route typically involves the following steps:
Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the bicyclic quinolone structure.
Introduction of fluorine atoms: Fluorine atoms are introduced at specific positions on the quinolone ring to enhance antibacterial activity.
Addition of substituents: Various substituents, such as aminoethylidenylpiperidine, are added to the quinolone core to improve potency and pharmacokinetic properties.
Industrial Production Methods
Industrial production of avarofloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of starting materials are reacted in batch reactors under controlled conditions.
化学反応の分析
Types of Reactions
Avarofloxacin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of avarofloxacin include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of avarofloxacin, each with distinct chemical and pharmacological properties .
作用機序
Avarofloxacin exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It targets bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and supercoiling. By forming a ternary complex with DNA and these enzymes, avarofloxacin prevents the replication of bacterial DNA, leading to cell death .
類似化合物との比較
Similar Compounds
Similar compounds to avarofloxacin include other fluoroquinolones such as:
- Delafloxacin
- Finafloxacin
- Zabofloxacin
- Nemonoxacin
Uniqueness
Avarofloxacin is unique due to its enhanced antibacterial activity against resistant pathogens and its well-tolerated profile in both oral and parenteral administrations. It has shown greater potency compared to other fluoroquinolones, making it a promising candidate for treating difficult-to-treat infections .
特性
IUPAC Name |
1-(chloromethyl)-2,3,4-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAQHTKDZPKODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150351 | |
| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133-49-9 | |
| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC127395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toluene, alpha-chloro-2,3,4-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

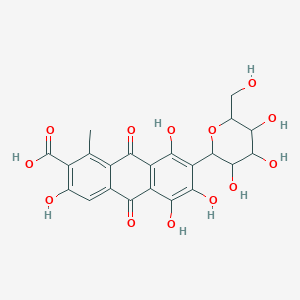
![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)


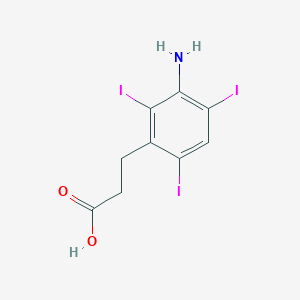
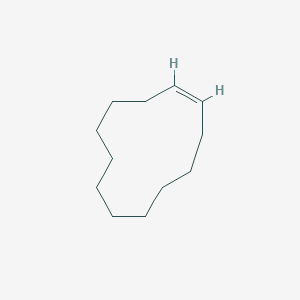
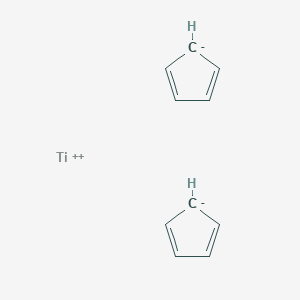



![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
